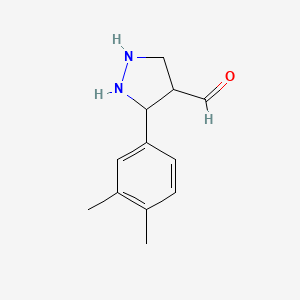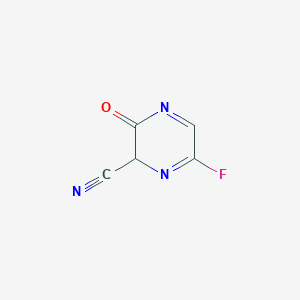![molecular formula C7H6BrN3O B12343188 4-bromo-6-methyl-3aH-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B12343188.png)
4-bromo-6-methyl-3aH-pyrazolo[3,4-c]pyridin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-6-methyl-3aH-pyrazolo[3,4-c]pyridin-7-one is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-6-methyl-3aH-pyrazolo[3,4-c]pyridin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-3-nitropyridine with methylhydrazine, followed by cyclization to form the desired pyrazolopyridine structure . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-bromo-6-methyl-3aH-pyrazolo[3,4-c]pyridin-7-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazolopyridines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-bromo-6-methyl-3aH-pyrazolo[3,4-c]pyridin-7-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyridine family, known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with similar biological activities.
Uniqueness
4-bromo-6-methyl-3aH-pyrazolo[3,4-c]pyridin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methyl groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H6BrN3O |
|---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
4-bromo-6-methyl-3aH-pyrazolo[3,4-c]pyridin-7-one |
InChI |
InChI=1S/C7H6BrN3O/c1-11-3-5(8)4-2-9-10-6(4)7(11)12/h2-4H,1H3 |
InChI Key |
ZFPNCQJVCNOXCO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2C=NN=C2C1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-3-(6-oxo-1-propan-2-ylpyrazolo[3,4-b]pyridin-1-ium-5-yl)prop-2-enoate](/img/structure/B12343124.png)


![5-Amino-3,5-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12343156.png)


![2-(2,4-Dihydroxy-6-methylanilino)-8-[(2,4-dihydroxy-6-methylcyclohexyl)amino]-1,9-dimethyl-9a,9b-dihydrodibenzofuran-3,7-dione](/img/structure/B12343181.png)
![2-[(2E)-6-oxo-2-phenylmethoxycarbonylimino-5H-purin-9-yl]acetic acid](/img/structure/B12343187.png)



